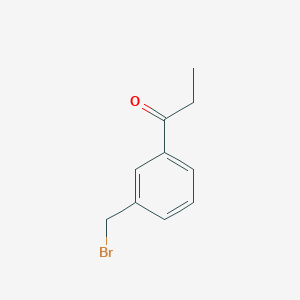
1-(3-(Bromomethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of phenylpropanone, characterized by the presence of a bromomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted phenylpropanones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Scientific Research Applications
1-(3-(Bromomethyl)phenyl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)phenyl)propan-1-one involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of receptor activity . The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Chloromethyl)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-Methyl)phenyl)propan-1-one: Lacks the halogen substituent, resulting in different reactivity and applications.
1-(3-(Fluoromethyl)phenyl)propan-1-one: Contains a fluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness: 1-(3-(Bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which enhances its reactivity towards nucleophiles and allows for diverse chemical transformations. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
RZAKKZCPPUMBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


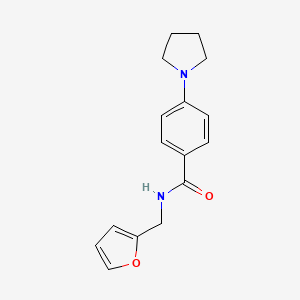

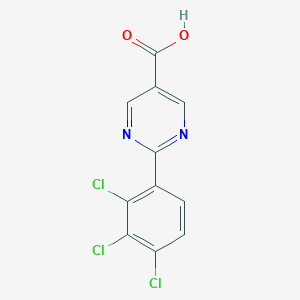
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
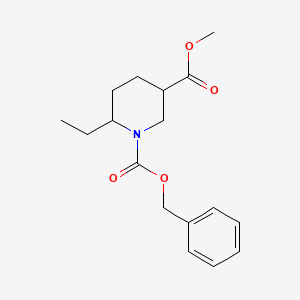

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)
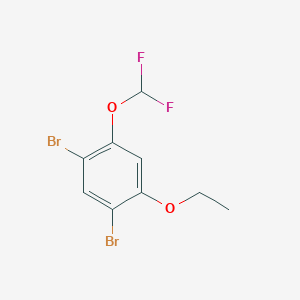
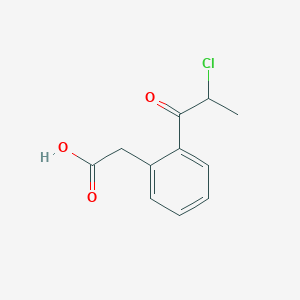
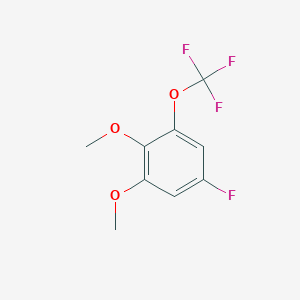
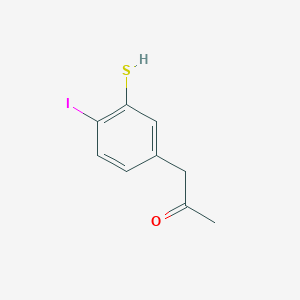
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)
